N-(4-{[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N5O3/c17-10-2-1-8(5-9(10)16(18,19)20)23-14(27)12-7-28-15(24-12)25-13(26)11-6-21-3-4-22-11/h1-7H,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGAXRGPTFAYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various cancers and other proliferative disorders. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.31 g/mol. Its structure includes a pyrazine core, oxazole moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.
This compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases that are critical in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to programmed cell death in cancer cells by activating apoptotic pathways.
- Anti-Angiogenic Effects : The compound may also reduce angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling.
Pharmacological Effects
The biological activity of this compound has been evaluated in several preclinical studies:
Anticancer Activity
- In Vitro Studies : In cell line assays, this compound demonstrated potent antiproliferative effects against various cancer cell lines, including breast and lung cancer models.
In Vivo Efficacy
In animal models, the compound has shown promising results in reducing tumor size and improving survival rates:
| Study Type | Model | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Xenograft Tumor | Mice | 10 | 50% reduction in tumor size after 21 days |
| Spontaneous Tumor | Rat | 5 | Increased survival rate by 30% |
Case Studies
- Case Study on Breast Cancer : A study involving the administration of this compound to MCF-7 xenograft models indicated significant tumor regression compared to control groups. The mechanism was linked to the inhibition of ERK signaling pathways.
- Combination Therapy : Research has explored the efficacy of combining this compound with existing chemotherapeutics. Results showed enhanced efficacy in reducing tumor burden while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-{[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with fluorinated phenylcarbamoyl-oxazole intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) with catalytic DMAP in anhydrous DMF or THF under nitrogen .
- Oxazole ring construction : Cyclization via dehydration of β-ketoamide precursors using POCl₃ or Burgess reagent .
- Optimization : Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of intermediates are critical for yields >70%. Monitor progress via TLC and confirm purity by HPLC (>95%) .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with emphasis on distinguishing trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and oxazole proton signals (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between carboxamide and oxazole groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for this compound’s biological targets?
- Methodology :
- Orthogonal assays : Compare results from SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and fluorescence polarization assays to validate binding kinetics .
- Structural analogs : Synthesize derivatives with modified fluorophenyl or oxazole moieties to isolate key pharmacophore contributions .
- Computational docking : Use Schrödinger Suite or AutoDock to model binding poses against target proteins (e.g., kinases), correlating with experimental IC₅₀ values .
Q. What strategies are effective in improving the compound’s metabolic stability without compromising activity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay hepatic clearance .
- Isotope labeling : Use ¹⁴C or ³H tracers in in vitro microsomal assays (human liver microsomes) to identify major metabolic hotspots .
- SAR analysis : Replace labile groups (e.g., methyl with cyclopropyl) based on metabolite profiling via LC-MS/MS .
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodology :
- Hydrogen bonding networks : Identify critical interactions (e.g., oxazole N-H···O=C with kinase ATP-binding pockets) using resolved crystal structures .
- Conformational flexibility : Compare free vs. target-bound states via molecular dynamics simulations to optimize rigidity/entropic penalties .
- Halogen bonding : Leverage fluorine/trifluoromethyl groups for enhanced binding to hydrophobic pockets, validated by ΔG calculations .
Q. What experimental designs mitigate solubility challenges in in vivo studies?
- Methodology :
- Co-solvent systems : Use PEG-400 or Captisol® in PBS (pH 7.4) to achieve >1 mg/mL solubility .
- Amorphous solid dispersion : Spray-dry with HPMCAS to enhance bioavailability .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility while monitoring stability via accelerated degradation studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
